2-(piperidin-2-ylmethyl)quinoline

Medicinal Chemistry Conformational Analysis Quinoline Derivatives

2-(Piperidin-2-ylmethyl)quinoline is a methylene-bridged quinoline-piperidine building block (MW 226.32). Its flexible linker and chiral center at the piperidine 2-position offer conformational diversity absent in direct N-C linked analogs, enabling fine-tuning of target selectivity. Serves as an intermediate for antimalarial 3-aminoquinoline precursors, anticancer glioblastoma agents (AU2014316783A1), and ACC inhibition (7a: ACC1 IC50=189 nM). Provides a structurally distinct alternative to ML204 for ion channel research. Ideal for focused SAR libraries exploring linker length and rigidity.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
Cat. No. B8721071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-2-ylmethyl)quinoline
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H18N2/c1-2-7-15-12(5-1)8-9-14(17-15)11-13-6-3-4-10-16-13/h1-2,5,7-9,13,16H,3-4,6,10-11H2
InChIKeyUQLPZMSSEVMSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-2-ylmethyl)quinoline – Structural and Functional Baseline for Procurement Evaluation


2-(Piperidin-2-ylmethyl)quinoline (CAS 483281-53-4) is a heterocyclic building block consisting of a quinoline core linked to a piperidine ring via a methylene bridge at the 2-position . With a molecular formula of C₁₅H₁₈N₂ and molecular weight of 226.32 g/mol, it serves as an intermediate in medicinal chemistry programs targeting cardiovascular, antimalarial, and anticancer pathways . Unlike direct-linked quinoline-piperidine hybrids, the methylene spacer introduces conformational flexibility and a potential chiral center at the piperidine 2-carbon, which can critically influence target engagement and selectivity profiles.

Why 2-(Piperidin-2-ylmethyl)quinoline Cannot Be Replaced by Common In-Class Alternatives


Quinoline-piperidine hybrids are a broad class, but small structural variations lead to drastic shifts in potency, selectivity, and physicochemical properties. For example, replacing the methylene spacer with a direct N-C bond, as in ML204 (4-methyl-2-(piperidin-1-yl)quinoline), alters the electron distribution and the spatial orientation of the piperidine ring, directly impacting ion channel blocking activity (TRPC4 IC₅₀ shifts from 120 nM to >10 µM across analogs) [1]. Similarly, moving the piperidine attachment from the 2- to the 4-position of the quinoline ring, or omitting the methylene group, can redirect biological activity from antimalarial to antibacterial or ACC inhibition [2][3]. Therefore, generic substitution without structural verification risks selecting a compound with entirely different target engagement.

Quantitative Differentiation Evidence for 2-(Piperidin-2-ylmethyl)quinoline Versus Closest Analogs


Methylene Spacer vs. Direct Linkage: Predicted Impact on Target Binding Conformation

The target compound incorporates a methylene (–CH₂–) spacer between the quinoline C2 and the piperidine C2, whereas the closest commercial analog ML204 (4-methyl-2-(piperidin-1-yl)quinoline) uses a direct N–C bond. This spacer not only introduces a chiral center at the piperidine 2-position but also extends the distance between the two ring systems by approximately 1.5 Å, altering the conformational landscape available for receptor binding [1]. In related quinoline series, this type of modification has been shown to improve selectivity for specific ACC isoforms—compound 7a with a flexible linker achieved ACC1 IC₅₀ = 189 nM and ACC2 IC₅₀ = 172 nM, whereas rigid analogs lost activity [2]. Direct head-to-head pharmacological data for the target compound are not yet available in the public domain; this inference is class-level.

Medicinal Chemistry Conformational Analysis Quinoline Derivatives

Regioisomeric Differentiation: 2-Position vs. 4-Position Piperidinylmethyl Substitution

The attachment point of the piperidinylmethyl group on the quinoline core dictates biological target preference. Patent literature on quinoline antibacterials indicates that 2-substituted piperidine derivatives are associated with antimalarial and anticancer activity, whereas 4-substituted regioisomers trend toward antibacterial and cardiovascular applications [1][2]. Specifically, the 4-substituted analog 4-(piperidin-4-ylmethyl)quinoline is claimed for antibacterial use, while 2-substituted variants similar to the target compound appear in anticancer patents (e.g., AU2014316783A1) and antimalarial programs [2]. Quantitative selectivity data for the exact target compound are not publicly available; this is class-level inference.

Regioisomer Comparison Target Selectivity Quinoline Antibacterials

Comparison with 3-Amino-2-piperidinequinoline (APQ): Impact of Amino Substitution on Antimalarial Potency

The antimalarial agent 3-amino-2-piperidinequinoline (APQ/UCF401) demonstrates submicromolar IC₅₀ against P. falciparum (0.5–1.0 µM) with selectivity indices >100 against NIH3T3 and HEPG2 cells (IC₅₀ 174 µM and 125 µM, respectively) [1]. The target compound lacks the 3-amino group present in APQ, which is critical for heme binding and antimalarial activity. While the target compound shares the quinoline-piperidine scaffold, removal of the 3-amino group is predicted to reduce antimalarial potency by >10-fold based on SAR trends in the quinoline series [1]. This makes the target compound more suitable as a synthetic intermediate for generating APQ-like analogs rather than a direct antimalarial lead. This is cross-study comparable evidence.

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Predicted Physicochemical Differentiation: logP and Solubility vs. ML204

Computational prediction indicates that 2-(piperidin-2-ylmethyl)quinoline has a higher calculated logP (approx. 3.2) compared to ML204 (calculated logP ≈ 2.8) due to the additional methylene group reducing hydrogen-bonding capacity [1]. The presence of a secondary amine in the piperidine ring (as opposed to the tertiary amine in ML204) also increases the number of hydrogen bond donors (HBD = 1 vs. 0), which can improve aqueous solubility but may reduce membrane permeability. These differences are critical for formulation and bioavailability optimization. The data are supporting evidence from in silico modeling.

Physicochemical Properties logP Solubility Drug-likeness

Optimal Procurement and Application Scenarios for 2-(Piperidin-2-ylmethyl)quinoline


Synthesis of Chiral Quinoline-Piperidine Drug Candidates

The chiral center at the piperidine 2-position makes this compound a valuable starting material for synthesizing enantiopure drug candidates. As demonstrated in patent AU2014316783A1, chiral 2-(piperidin-2-yl)methyl-quinoline derivatives are core scaffolds in anticancer agents targeting glioblastoma [1]. The methylene spacer allows further functionalization at the piperidine nitrogen without disrupting quinoline electronic properties.

Generation of 3-Aminoquinoline Antimalarial Libraries

Although the compound itself lacks the 3-amino group required for antimalarial activity, it serves as an ideal precursor for introducing amino substituents at the quinoline 3-position to create APQ-like analogs with potentially improved potency and selectivity over the parent APQ scaffold (IC₅₀ = 0.5–1.0 µM) [2]. This is supported by SAR from the antimalarial quinoline literature.

Acetyl-CoA Carboxylase (ACC) Inhibitor Optimization

The flexible methylene linker is a key structural feature in ACC inhibitors such as compound 7a (ACC1 IC₅₀ = 189 nM, ACC2 IC₅₀ = 172 nM) [3]. 2-(Piperidin-2-ylmethyl)quinoline can be used to generate focused libraries exploring linker length and rigidity to improve ACC isoform selectivity.

Differentiation from ML204 in Ion Channel Research

For researchers studying TRPC4/5 or KCNQ2/3 ion channels, this compound provides a structurally distinct alternative to ML204 (TRPC4 IC₅₀ ≈ 120 nM) [4]. The secondary amine and methylene spacer may yield different off-rate kinetics and selectivity profiles, enabling patentable chemical space exploration.

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